4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide
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Overview
Description
4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to introduce the chloro group. This is followed by the formation of the benzamide moiety through an amide coupling reaction. The triazolopyridazine ring is then constructed via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted benzamide derivatives.
Scientific Research Applications
4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide
- 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-2-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-23-11-7-9(16)3-4-10(11)15(22)17-8-13-19-18-12-5-6-14(24-2)20-21(12)13/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQQLXWLHOJQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C(C=C(C=C3)Cl)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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